Tetranitrophenolsulfonphthalein

Description

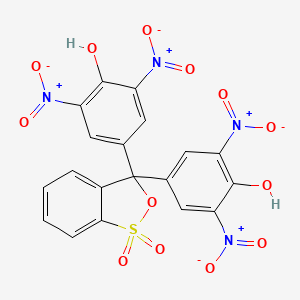

Tetranitrophenolsulfonphthalein (CAS: 57564-54-2) is a sulfonphthalein derivative characterized by a central phthalein backbone modified with sulfonic acid groups and four nitro (-NO₂) substituents on the phenolic rings. Sulfonphthaleins are widely used as pH indicators, biochemical reagents, and redox-sensitive probes due to their distinct color transitions in response to environmental changes . The nitro groups in this compound enhance its electron-withdrawing properties, which may increase its acidity and redox reactivity compared to non-nitrated analogs.

Properties

IUPAC Name |

4-[3-(4-hydroxy-3,5-dinitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N4O13S/c24-17-12(20(26)27)5-9(6-13(17)21(28)29)19(11-3-1-2-4-16(11)37(34,35)36-19)10-7-14(22(30)31)18(25)15(8-10)23(32)33/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYIJZCRINGEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-])C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N4O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866633 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-dinitrophenyl)-2,1lambda~6~-benzoxathiole-1,1(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57564-54-2 | |

| Record name | Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dinitro-, S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetranitrophenolsulfonphthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranitrophenolsulfonphthalein typically involves multiple steps, starting with the nitration of phenol derivativesThe reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetranitrophenolsulfonphthalein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The nitro and sulfonyl groups can participate in substitution reactions, where other functional groups replace them

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles and specific catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tetraaminophenolsulfonphthalein, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Reaction Types

TNPS undergoes several types of chemical reactions, including:

- Oxidation : Can yield different oxidation products under specific conditions.

- Reduction : Nitro groups can be reduced to amino groups, altering the compound's properties.

- Substitution Reactions : The nitro and sulfonyl groups can be replaced with other functional groups depending on the reagents used.

Analytical Chemistry

TNPS is widely used as a reagent in analytical chemistry for:

- Standardization : It serves as a standard in various analytical methods due to its stable properties.

- Colorimetric Assays : The compound's color changes can be utilized in quantitative analysis.

Biochemical Assays

In biological research, TNPS is employed for:

- Marker in Experiments : It acts as a marker in biochemical assays, facilitating the study of various biological processes.

- Investigating Enzyme Activity : TNPS can be used to study enzyme kinetics and mechanisms due to its reactive nature.

Medicinal Chemistry

Research into TNPS has revealed potential therapeutic applications:

- Antimicrobial Properties : Studies have suggested that TNPS may exhibit antimicrobial activity against certain pathogens.

- Drug Development : Its unique chemical structure makes it a candidate for developing new pharmaceuticals.

Industrial Applications

In industrial settings, TNPS finds use in:

- Material Development : It is utilized in creating specialized materials with unique properties.

- Chemical Manufacturing : TNPS serves as an intermediate in the synthesis of other chemical compounds.

Case Study 1: Analytical Applications

A study published in the Journal of the American Chemical Society highlighted the use of TNPS as a colorimetric reagent for determining metal ions. The research demonstrated that TNPS could effectively bind with specific metal ions, resulting in a measurable color change that correlates with concentration levels.

Case Study 2: Biological Assays

Research conducted at a prominent university explored the use of TNPS in enzyme inhibition studies. The findings indicated that TNPS could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.

Case Study 3: Industrial Use

An industrial application study reported on the use of TNPS in synthesizing advanced polymer materials. The study showed that incorporating TNPS into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tetranitrophenolsulfonphthalein involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Tetranitrophenolsulfonphthalein:

Comparative Analysis

Tetranitroblue Tetrazolium (TNBT) Structural Differences: TNBT replaces the sulfonphthalein core with a tetrazolium ring, which undergoes reduction to formazan dyes in the presence of dehydrogenases. Functional Differences: TNBT is primarily used in redox-based assays (e.g., cell viability tests), whereas this compound’s nitro groups may favor applications in acidic environments or electron-transfer reactions .

1,3,6,8-Tetranitrocarbazole Structural Differences: The carbazole backbone lacks sulfonic acid groups, reducing water solubility compared to this compound. Functional Differences: Primarily used in explosives and materials science due to its high thermal stability, contrasting with sulfonphthaleins’ roles in solution-based chemistry .

Tetrabromophenol Sulfone Phthalein Structural Differences: Bromine substituents instead of nitro groups reduce electronegativity, altering acidity (pKa) and spectral properties. Functional Differences: Brominated analogs are more lipophilic, making them suitable for membrane-associated assays, whereas nitro derivatives may excel in redox or acidic environments .

Research Findings and Data

- Acidity and Solubility: Nitro groups in this compound likely lower its pKa compared to brominated analogs, enhancing solubility in polar solvents.

- Redox Activity: The nitro groups enable participation in electron-transfer reactions, a property less pronounced in carbazole or brominated derivatives.

- Thermal Stability : Tetranitrocarbazole exhibits superior thermal stability (critical for explosives), whereas sulfonphthaleins are more suited to aqueous applications .

Biological Activity

Overview

Tetranitrophenolsulfonphthalein (TNPSP), a synthetic compound belonging to the class of sulfonphthaleins, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of TNPSP, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure

This compound is characterized by the presence of four nitro groups and a sulfonic acid moiety attached to a phenolic structure. Its molecular formula is C12H8N4O8S, with a molecular weight of approximately 356.28 g/mol.

The biological activity of TNPSP is primarily attributed to its ability to interact with cellular components, leading to various physiological effects. The compound exhibits properties that may influence:

- Antioxidant Activity : TNPSP has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Photodynamic Properties : Similar to other phthalocyanines, TNPSP may possess photodynamic properties that allow it to generate reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects in targeted cells.

Biological Activity Data

A summary of biological activities associated with TNPSP is presented in the table below:

Case Studies

Several studies have investigated the biological activity of TNPSP:

- Photodynamic Therapy Study : A study examined the efficacy of TNPSP as a photosensitizer in vitro on various cancer cell lines. Results indicated a significant reduction in cell viability upon light exposure, suggesting its potential use in photodynamic therapy for cancer treatment .

- Antioxidant Activity Assessment : Research focused on the antioxidant capacity of TNPSP demonstrated its ability to reduce oxidative stress markers in cellular models. The compound effectively decreased lipid peroxidation and increased the levels of endogenous antioxidants .

- Enzyme Interaction Analysis : A biochemical assay revealed that TNPSP inhibits key metabolic enzymes, which may alter metabolic pathways and affect cell proliferation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.